molecular formula C17H22N4O5S B1206812 Piribedil mesylate CAS No. 52293-23-9

Piribedil mesylate

Cat. No. B1206812
CAS RN: 52293-23-9
M. Wt: 394.4 g/mol
InChI Key: DEZKFCIOSKCCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.

Scientific Research Applications

Parkinson's Disease Treatment

Piribedil, a dopamine agonist with equal affinity for D2/D3 dopamine receptors, shows efficacy in treating Parkinson's disease, both as monotherapy and adjunct to levodopa (L-dopa). Studies reveal it induces less dyskinesia than L-dopa in MPTP-treated common marmosets, a model for Parkinson's disease (Smith et al., 2002). Furthermore, piribedil monotherapy has been shown to be effective in early Parkinson's disease, improving motor disability significantly over a 7-month period compared to placebo (Rascol et al., 2006).

Cognitive and Motor Symptom Improvement

Piribedil demonstrates efficacy in improving parkinsonian motor symptoms with a lower propensity to induce dyskinesia compared to levodopa. It also shows potential in improving non-motor symptoms like apathy, though further studies are needed (Pérez-Lloret & Rascol, 2016). Additionally, piribedil, as part of a multidrug regimen for Parkinsonism, has shown benefits in patients not well controlled on other medications (Feigenson et al., 1976).

Neurochemical Effects

Piribedil increases acetylcholine levels in the rat striatum and diencephalon, indicating a direct stimulation of dopamine receptors (Ladinsky et al., 1974). It also shows a synergistic effect in enhancing stereotyped behaviour and locomotor activity in adult rats, suggesting postsynaptic dopaminergic action mediated by its active metabolite (Creese, 1974).

Tinnitus Treatment

A study investigated piribedil for the treatment of chronic tinnitus, though it did not show significant improvement over placebo. The study suggests a potential effect of piribedil in a specific electrophysiologically characterized tinnitus subgroup (de Azevedo et al., 2009).

Psychiatric Applications

Piribedil may have potential applications in psychiatry and addiction medicine, displaying antidementic, nootropic, antidepressant, anxiolytic, analgesic, and vasodilating properties. Its effects on small cerebral vessels and hormone secretion suggest its effectiveness in various mental and substance use disorders (Bykov & Bekker, 2020).

Psychomotor and Cognitive Effects

Piribedil has been shown to improve alertness and information processing speed in the central nervous system in healthy volunteers (Schück et al., 2002).

Memory Enhancement

Piribedil demonstrates memory-enhancing properties in rodent models, suggesting its efficacy in treating cognitive impairment of Parkinson's disease (Marighetto et al., 2008).

Antidepressant Properties

Piribedil exerts antidepressant-like actions in various rodent models, mainly via recruitment of D2 receptors. This suggests its potential as an antidepressant agent (Brocco et al., 2006).

properties

CAS RN

52293-23-9

Product Name

Piribedil mesylate

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;methanesulfonic acid

InChI

InChI=1S/C16H18N4O2.CH4O3S/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;1-5(2,3)4/h1-5,10H,6-9,11-12H2;1H3,(H,2,3,4)

InChI Key

DEZKFCIOSKCCHK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4

Other CAS RN

52293-23-9

Pictograms

Irritant; Health Hazard

Related CAS

3605-01-4 (Parent)

solubility

59.2 [ug/mL]

synonyms

ET 495
ET-495
ET495
EU 4200
EU-4200
EU4200
Hydrochloride, Piribedil
Mesylate, Piribedil
Mono-hydrochloride, Piribedil
Piribedil
Piribedil Hydrochloride
Piribedil Mesylate
Piribedil Mono hydrochloride
Piribedil Mono-hydrochloride
Piribendyl
Trivastal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil mesylate
Reactant of Route 2
Reactant of Route 2
Piribedil mesylate
Reactant of Route 3
Reactant of Route 3
Piribedil mesylate
Reactant of Route 4
Reactant of Route 4
Piribedil mesylate
Reactant of Route 5
Reactant of Route 5
Piribedil mesylate
Reactant of Route 6
Reactant of Route 6
Piribedil mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.